molecular formula C33H30N2O4 B5144893 2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

Cat. No.: B5144893
M. Wt: 518.6 g/mol
InChI Key: SHTHKAMHJXRPQD-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is a complex organic compound characterized by its unique structure, which includes both butoxyphenyl and nitrophenyl groups attached to a benzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds such as 3-(4-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile . The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one apart is its unique combination of functional groups and its benzo[a]phenanthridinone core. This structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O4/c1-2-3-18-39-26-15-10-21(11-16-26)24-19-28-31-27-7-5-4-6-22(27)12-17-29(31)34-33(32(28)30(36)20-24)23-8-13-25(14-9-23)35(37)38/h4-17,24,33-34H,2-3,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTHKAMHJXRPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3=C(C(NC4=C3C5=CC=CC=C5C=C4)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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